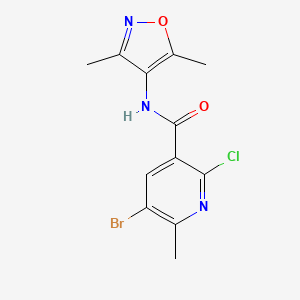
5-Bromo-2-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methylpyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDCM, and it is a halogenated pyridine derivative. The synthesis of BDCM involves several steps, and it has been widely studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of BDCM is not well understood, but it is believed to involve the formation of reactive intermediates that can damage DNA and other cellular components. BDCM has been found to have genotoxic and mutagenic properties, and it has been shown to induce oxidative stress in cells. BDCM has also been found to inhibit the activity of certain enzymes, which may contribute to its toxic effects.
Biochemical and Physiological Effects
BDCM has been found to have a range of biochemical and physiological effects. BDCM has been shown to induce DNA damage and mutations, which can lead to the development of cancer. BDCM has also been found to induce oxidative stress in cells, which can contribute to the development of various diseases. BDCM has been shown to have effects on the liver, kidneys, and other organs, and it has been found to be toxic to aquatic organisms.
实验室实验的优点和局限性
BDCM has several advantages and limitations for lab experiments. One of the main advantages of BDCM is that it is a well-characterized compound that can be synthesized in large quantities. This makes it an ideal compound for studying its effects on biological systems. However, one of the limitations of BDCM is that it is a potentially hazardous compound that requires special handling and disposal procedures. Therefore, researchers must take appropriate precautions when working with BDCM to ensure their safety and the safety of others.
未来方向
There are several future directions for further research on BDCM. One of the main areas of research is to better understand the mechanism of action of BDCM and its effects on biological systems. This will require further studies on the genotoxic and mutagenic properties of BDCM, as well as its effects on cellular signaling pathways. Another area of research is to develop safer and more effective methods for the disinfection of drinking water that do not produce BDCM as a byproduct. Finally, BDCM has potential applications in the field of medicinal chemistry, and further studies are needed to explore its potential as a drug candidate for the treatment of various types of cancer.
合成方法
The synthesis of BDCM involves several steps, including the reaction of 6-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-amine to form the corresponding amide. Finally, the amide is reacted with a mixture of bromine and chlorine to form BDCM. The synthesis of BDCM has been studied extensively, and it has been found to be a viable method for producing this compound in large quantities.
科学研究应用
BDCM has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of BDCM is in the field of environmental science. BDCM is a common byproduct of the disinfection of drinking water, and it has been found to be a potential carcinogen. Therefore, BDCM has been studied extensively for its effects on human health and the environment. BDCM has also been studied for its potential applications in the field of medicinal chemistry. BDCM has been found to have potential anticancer properties, and it has been studied as a potential drug candidate for the treatment of various types of cancer.
属性
IUPAC Name |
5-bromo-2-chloro-N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O2/c1-5-9(13)4-8(11(14)15-5)12(18)16-10-6(2)17-19-7(10)3/h4H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOQRWHOINKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)NC2=C(ON=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(dimethyl-1,2-oxazol-4-yl)-6-methylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2970608.png)
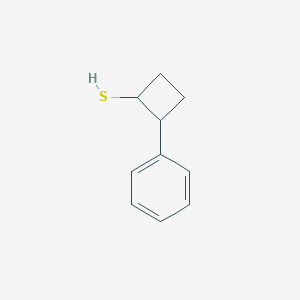

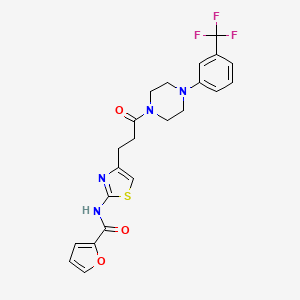
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)
![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2970618.png)
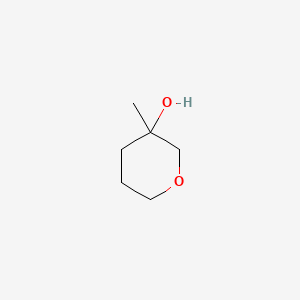
![N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2970620.png)
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2970621.png)
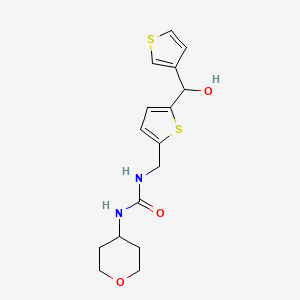
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2970623.png)
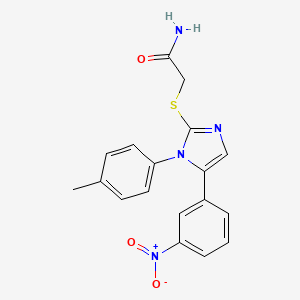
![1'-(3-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2970628.png)
